molecular formula C15H20O3S B15300521 7-Octynyl p-toluenesulfonate

7-Octynyl p-toluenesulfonate

Cat. No.: B15300521
M. Wt: 280.4 g/mol
InChI Key: OJNJXLZRWIEFKZ-UHFFFAOYSA-N
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Description

7-Octynyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from p-toluenesulfonic acid, which is a strong organic acid commonly used in organic synthesis. The compound is characterized by the presence of an octynyl group attached to the p-toluenesulfonate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octynyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 7-octyn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+7-octyn-1-ol7-Octynyl p-toluenesulfonate+HCl\text{p-Toluenesulfonyl chloride} + \text{7-octyn-1-ol} \rightarrow \text{this compound} + \text{HCl} p-Toluenesulfonyl chloride+7-octyn-1-ol→7-Octynyl p-toluenesulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can enhance the solubility of reactants and improve the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Octynyl p-toluenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation: The octynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond in the octynyl group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products like azides or nitriles.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

7-Octynyl p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-Octynyl p-toluenesulfonate involves the activation of the sulfonate group, which facilitates nucleophilic attack by various reagents. The octynyl group can participate in reactions through its triple bond, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Propyl p-toluenesulfonate

Comparison: 7-Octynyl p-toluenesulfonate is unique due to the presence of the octynyl group, which provides additional reactivity and versatility compared to its methyl, ethyl, and propyl counterparts. The triple bond in the octynyl group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

oct-7-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h1,9-12H,4-8,13H2,2H3

InChI Key

OJNJXLZRWIEFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC#C

Origin of Product

United States

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